

# Application Notes and Protocols for Thrombomodulin alfa ELISA in Plasma Samples

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## Compound of Interest

Compound Name: *Thrombomodulin alfa*

Cat. No.: *B1168279*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Thrombomodulin (TM), also known as CD141, is a transmembrane protein predominantly expressed on the surface of endothelial cells. It plays a crucial role in the regulation of coagulation and inflammation.[1][2][3] The soluble form of thrombomodulin (sTM), which includes recombinant **thrombomodulin alfa**, can be found circulating in plasma and is considered a biomarker for endothelial dysfunction and injury.[4][5][6][7] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for the quantitative determination of **thrombomodulin alfa** concentrations in plasma samples.[4][8][9] This document provides a detailed protocol for performing a sandwich ELISA for **thrombomodulin alfa** in human plasma, along with relevant signaling pathway information and experimental workflows.

## Principle of the Assay

The sandwich ELISA technique is employed for the quantitative measurement of **thrombomodulin alfa**. [10][11] In this assay, a microtiter plate is pre-coated with a monoclonal antibody specific to human thrombomodulin. [11][12] When standards or plasma samples containing **thrombomodulin alfa** are added to the wells, the thrombomodulin antigen binds to the immobilized antibody. Following an incubation period, any unbound substances are washed away. A second, biotin-conjugated antibody that also recognizes thrombomodulin is then added, creating a "sandwich" with the thrombomodulin molecule. After another wash step,

streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotinylated antibody.[10] A substrate solution, typically TMB (3,3',5,5'-tetramethylbenzidine), is then added. The HRP enzyme catalyzes a color change, which is directly proportional to the amount of **thrombomodulin alfa** captured in the well.[10][12] The reaction is terminated by the addition of a stop solution, and the optical density (OD) is measured spectrophotometrically at a specific wavelength (usually 450 nm).[10][11] The concentration of **thrombomodulin alfa** in the samples is determined by comparing their OD values to a standard curve generated from known concentrations of recombinant human thrombomodulin.[10]

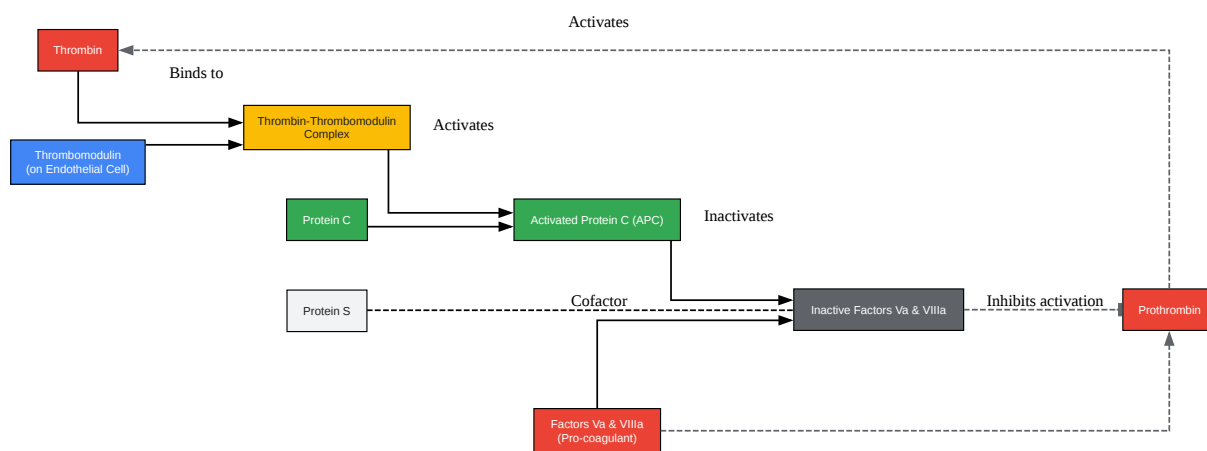
## Quantitative Data Summary

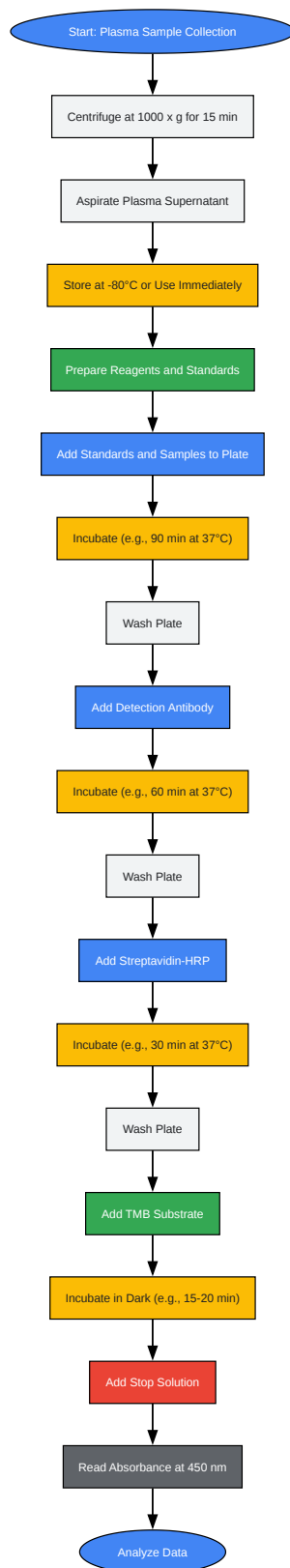
The following table summarizes typical quantitative data for commercially available **Thrombomodulin alfa** ELISA kits. Note that these values can vary between different manufacturers and kit lots.

Parameter	Typical Value Range
Detection Range	31.2 - 4000 pg/mL[11]
Sensitivity	3 - 37.5 pg/mL[11][13]
Sample Type	Serum, Plasma (Citrate, EDTA, Heparin)[11][12] [14][15]
Recommended Sample Dilution	1:2 or as determined by preliminary testing[12]
Intra-Assay Precision (CV%)	< 10%[11][15]
Inter-Assay Precision (CV%)	< 10%[11][15]

## Thrombomodulin Signaling Pathway

Thrombomodulin is a key component of the protein C anticoagulant pathway, which is essential for controlling thrombosis and limiting inflammatory responses.[16] When thrombin binds to thrombomodulin on the endothelial cell surface, its procoagulant activities are inhibited.[1][16][17] This complex then activates Protein C to Activated Protein C (APC).[17][18][19] APC, along with its cofactor Protein S, inactivates coagulation factors Va and VIIIa, thereby down-regulating further thrombin generation.[16][17][20]





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